molecular formula C8H9FN2O B8445313 N-(5-fluoro-pyridin-2-ylmethyl)-acetamide

N-(5-fluoro-pyridin-2-ylmethyl)-acetamide

Cat. No. B8445313
M. Wt: 168.17 g/mol
InChI Key: KENXFUYSTKUWJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08658646B2

Procedure details

In a round-bottomed flask, (5-fluoropyridin-2-yl)methylamine dihydrochloride (800 mg, 4.0 mmol) was suspended in THF (15 ml). The suspension was cooled to 0° C. and triethylamine (1.75 ml, 12.6 mmol) was added followed by dropwise addition of acetyl chloride (0.30 ml, 4.22 mmol). After the addition was complete, the ice bath was removed and the reaction mixture was stirred at room temperature for 2 h. The reaction was quenched with water and extracted with EtOAc (2×). The combined organic layers were washed with water and brine then dried over sodium sulfate, filtered and concentrated to give 654 mg (97%) of N-(5-fluoro-pyridin-2-ylmethyl)-acetamide as a light brown oil which was used without further purification.
Quantity
800 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.75 mL
Type
reactant
Reaction Step Two
Quantity
0.3 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.Cl.[F:3][C:4]1[CH:5]=[CH:6][C:7]([CH2:10][NH2:11])=[N:8][CH:9]=1.C(N(CC)CC)C.[C:19](Cl)(=[O:21])[CH3:20]>C1COCC1>[F:3][C:4]1[CH:5]=[CH:6][C:7]([CH2:10][NH:11][C:19](=[O:21])[CH3:20])=[N:8][CH:9]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
800 mg
Type
reactant
Smiles
Cl.Cl.FC=1C=CC(=NC1)CN
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.75 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0.3 mL
Type
reactant
Smiles
C(C)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
the ice bath was removed
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×)
WASH
Type
WASH
Details
The combined organic layers were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC=1C=CC(=NC1)CNC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 654 mg
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.